1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
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Overview
Description
The compound “1-(4-Chlorophenyl)ethanamine” is a chemical with the molecular formula CHClN . It has an average mass of 155.625 Da and a monoisotopic mass of 155.050171 Da . Another related compound, “1-(4-Chlorophenyl)ethanamine hydrochloride”, has a CAS Number of 53896-10-9 and a molecular weight of 192.09 .
Synthesis Analysis
While specific synthesis methods for “1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” are not available, a related compound, “1-(4-Chlorophenyl)ethylamine”, has been used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine via enantioselective acylation in aqueous medium and in the presence of penicillin acylase from Alcaligenes faecalis .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)ethanamine” can be viewed as a 2D Mol file or as a computed 3D SD file . For “1-(4-Chlorophenyl)ethanamine hydrochloride”, the linear formula is C8H11Cl2N .Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and chemical behaviors of compounds structurally related to 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride. For instance, studies have explored the ring-fission and C–C bond cleavage reactions of related N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, demonstrating complex reaction pathways and the formation of novel compounds through these processes (Jäger et al., 2002).
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole moiety, such as those derived from phenylpropionohydrazides, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, suggesting the potential utility of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Anticancer and Apoptosis Induction
Research into novel 1,2,4-oxadiazoles and related compounds has also included the investigation of their antitumor activities. Some derivatives have been identified as potential apoptosis inducers with activity against cancer cell lines, highlighting their potential as anticancer agents. These studies aim to discover compounds with selective toxicity towards cancer cells, offering new avenues for cancer treatment (Zhang et al., 2005).
Neuroprotective Potential
The exploration of 1,3,4-oxadiazole derivatives for neuroprotective effects has included the synthesis and evaluation of compounds as inhibitors of enzymes like monoamine oxidase (MAO). Some derivatives have shown promising activity as MAO-B inhibitors, suggesting their potential use in treating neurodegenerative disorders such as Parkinson’s disease (Efimova et al., 2023).
Synthesis Methods and Chemical Properties
Various studies have focused on the synthesis methods and chemical properties of 1,3,4-oxadiazole derivatives, providing insights into their potential applications in materials science and pharmaceutical research. This includes the development of efficient synthesis protocols and the characterization of new compounds with potential biological or industrial applications (Mogilaiah & Reddy, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, pitolisant, is known to act as an antagonist and inverse agonist at the histamine h3 receptor . This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .
Mode of Action
For instance, Pitolisant, by blocking histamine autoreceptors, enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Based on the action of similar compounds, we can infer that it may influence the histaminergic signaling pathway, which plays a significant role in maintaining wakefulness .
Pharmacokinetics
The molecular weight of a similar compound, ethanone, is 154594 , which could influence its pharmacokinetic properties.
Result of Action
Based on the action of similar compounds, we can infer that it may result in increased wakefulness and potentially a reduction in excessive daytime sleepiness .
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHFDZPHYKSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1781933-01-4 |
Source
|
Record name | 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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